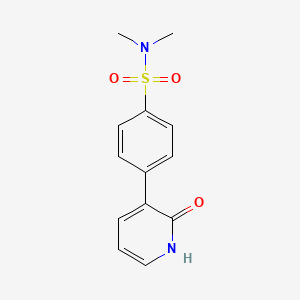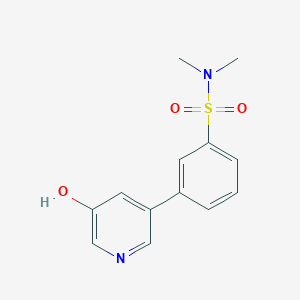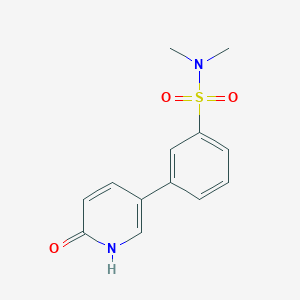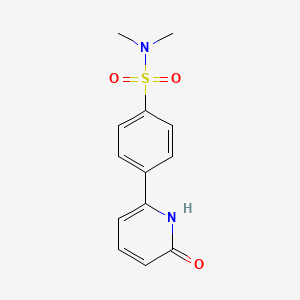
3-(4-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyridine, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyridine, 95% (3-DMSHP) is a compound that has been the subject of scientific research due to its potential applications in the field of chemistry. This compound is a derivative of the pyridine family of compounds, which are characterized by their aromatic properties and their ability to form hydrogen bonds with other molecules. 3-DMSHP has been found to possess unique properties that make it useful for a variety of laboratory experiments, such as synthesis and purification.
科学的研究の応用
3-(4-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyridine, 95% has been used in a variety of scientific research applications, including synthesis and purification of organic compounds, as well as in the study of enzyme kinetics. It has also been used as a reagent in the synthesis of biologically active compounds, such as antibiotics and drugs. Additionally, it has been used to study the structure and function of proteins and nucleic acids, as well as to investigate the mechanism of action of enzymes.
作用機序
The exact mechanism of action of 3-(4-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyridine, 95% is not yet fully understood. However, it is believed to act as an inhibitor of certain enzymes, such as those involved in the metabolism of drugs and other compounds. It is also believed to bind to certain proteins, which may affect their structure and function.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(4-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyridine, 95% are still being studied. However, it has been found to have a number of beneficial effects, such as the inhibition of certain enzymes and the modulation of protein structure and function. Additionally, it has been found to have antioxidant properties, which may be useful in the treatment of certain diseases.
実験室実験の利点と制限
The use of 3-(4-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyridine, 95% in laboratory experiments has several advantages. It is relatively easy to synthesize, and it can be used to purify and synthesize organic compounds. Additionally, it has been found to possess unique properties that make it useful for a variety of laboratory experiments. However, it is important to note that 3-(4-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyridine, 95% is not suitable for all experiments, and it should be used with caution.
将来の方向性
There are a number of potential future directions for the use of 3-(4-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyridine, 95% in scientific research. For example, it could be used to study the structure and function of proteins and nucleic acids, as well as to investigate the mechanism of action of enzymes. Additionally, it could be used to develop new drugs and antibiotics, as well as to study the biochemical and physiological effects of various compounds. Finally, it could be used to develop new methods of synthesis and purification of organic compounds.
合成法
The synthesis of 3-(4-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyridine, 95% is typically achieved through a two-step process. The first step involves the condensation of 4-N,N-dimethylsulfamoylphenol with pyridine hydrochloride. This reaction results in the formation of an azine intermediate, which is then reacted with an aqueous solution of hydrogen peroxide to yield 3-(4-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyridine, 95%. This method is relatively straightforward and can be easily scaled up to produce larger quantities of the compound.
特性
IUPAC Name |
N,N-dimethyl-4-(2-oxo-1H-pyridin-3-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3S/c1-15(2)19(17,18)11-7-5-10(6-8-11)12-4-3-9-14-13(12)16/h3-9H,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPCHEEPLWUFGIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C2=CC=CNC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














